

Technical Support Center: Transfection of B7 Expression Vectors

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Compound of Interest

Compound Name: B07

Cat. No.: B10752614

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B7 expression vectors.

Frequently Asked Questions (FAQs)

Q1: What are B7 expression vectors and why are they used?

A1: B7 expression vectors are plasmids designed to introduce and express the genetic sequence of a B7 family protein (e.g., B7-1/CD80, B7-2/CD86) in host cells. These proteins are crucial co-stimulatory molecules involved in T-cell activation. Researchers use these vectors to study the immunological function of B7 proteins, enhance the immunogenicity of tumor cells for cancer immunotherapy research, and investigate the signaling pathways involved in immune responses.

Q2: Which cell lines are suitable for transfection with B7 expression vectors?

A2: A variety of cell lines can be transfected with B7 expression vectors, including common lines like HEK293 and CHO cells, which are often used for their high transfection efficiency and robust protein expression. For immunological studies, researchers frequently use cancer cell lines (e.g., melanoma, carcinoma lines) and immune cells like Jurkat (a T-cell line). However, the choice of cell line depends on the specific research question.

Q3: How can I verify the expression of B7 proteins on the cell surface after transfection?

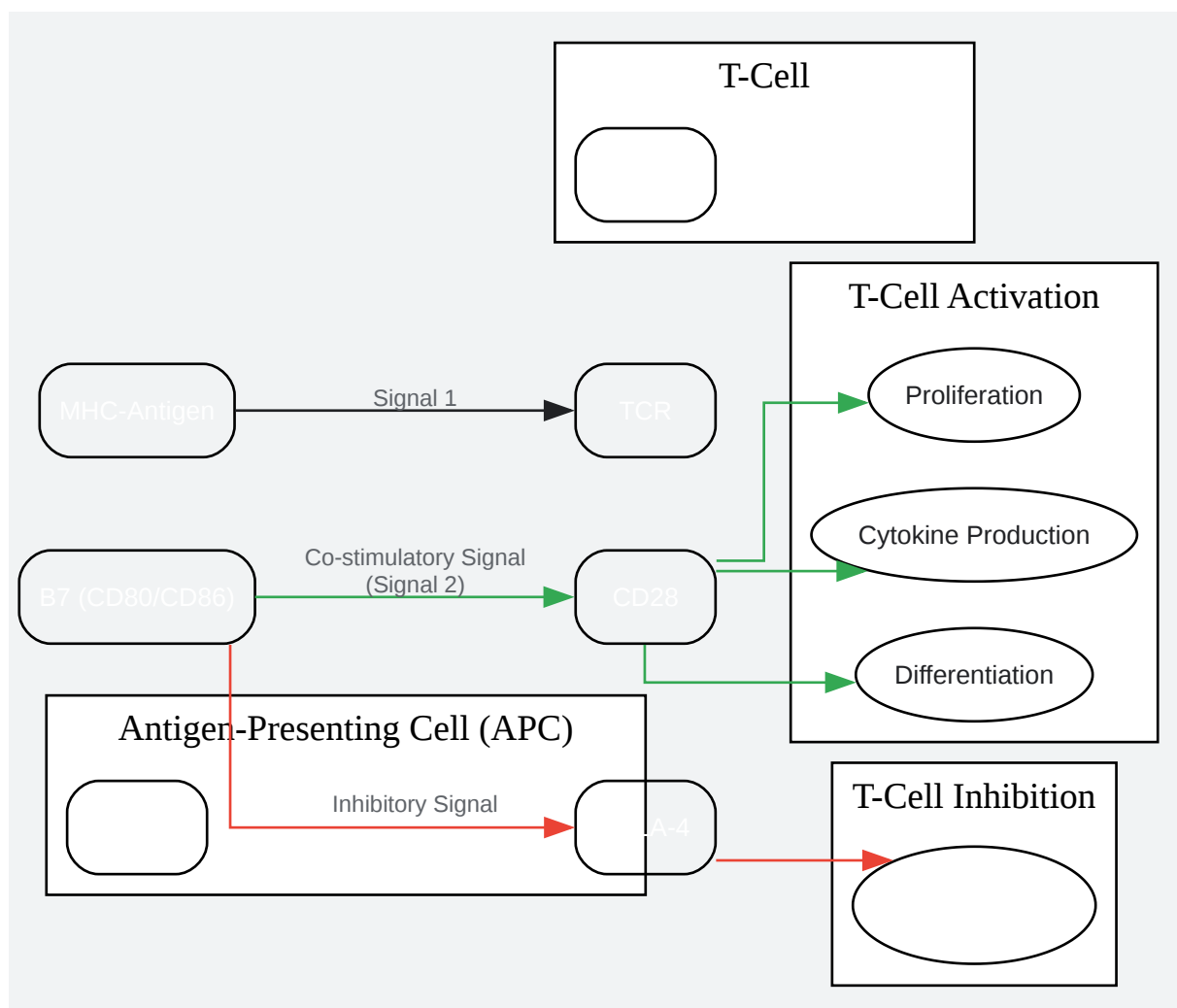
A3: The most common and effective method for verifying cell surface expression of B7 proteins is flow cytometry. This technique uses fluorescently labeled antibodies that specifically bind to the extracellular domain of the B7 protein. The fluorescence intensity of the cells is then measured to quantify the level of surface expression.

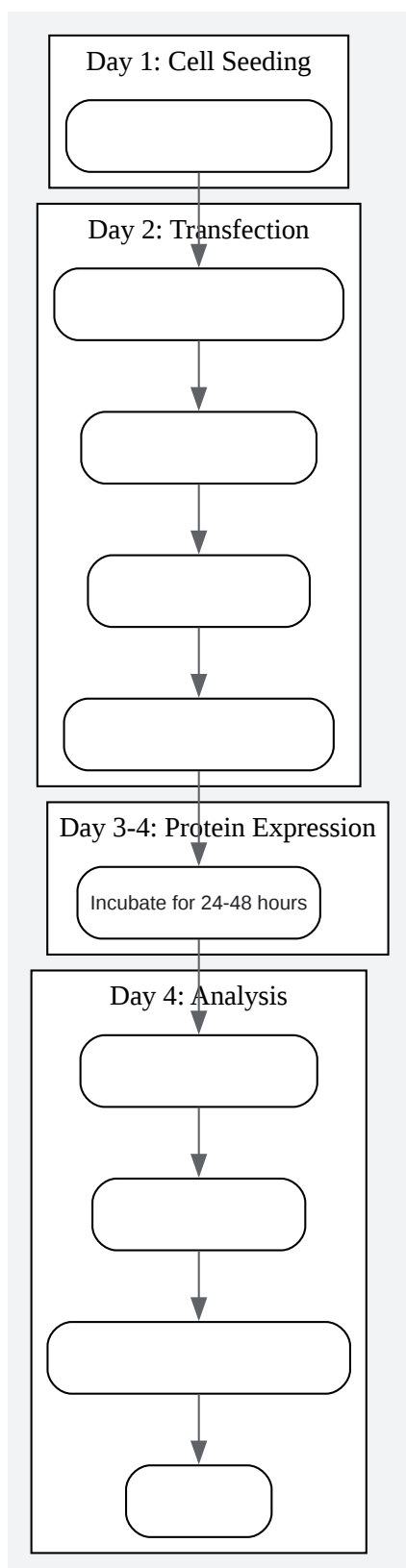
Q4: What is the difference between transient and stable transfection for B7 expression?

A4: Transient transfection results in temporary expression of the B7 gene, as the plasmid is not integrated into the host cell's genome. Expression is typically high for a short period (24-96 hours).[1] Stable transfection, on the other hand, involves integrating the B7 expression cassette into the host cell's genome, leading to long-term, continuous expression of the B7 protein. This usually requires a selection step using an antibiotic resistance marker present on the vector.

B7 Co-stimulatory Signaling Pathway

The B7-1 (CD80) and B7-2 (CD86) proteins, expressed on the surface of antigen-presenting cells (APCs), play a pivotal role in T-cell activation. Upon engagement of the T-cell receptor (TCR) with a major histocompatibility complex (MHC) molecule on an APC, a co-stimulatory signal is required for full T-cell activation. This is primarily delivered through the interaction of B7 proteins with CD28 on the T-cell surface, leading to T-cell proliferation, cytokine production, and differentiation. Conversely, B7 proteins can also bind to CTLA-4, which delivers an inhibitory signal to downregulate the immune response.





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References

- 1. researchgate.net [researchgate.net]
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